Physicochemical Space Differentiation vs. 4‑Acetylphenyl‑3‑buten‑2‑one (CAS 115665‑94‑6)
Compared with the simpler 4‑acetylphenyl‑3‑buten‑2‑one analog (CAS 115665‑94‑6), the target compound exhibits a >1.8‑fold higher molecular weight (+155.2 g/mol), a >1.7‑unit increase in XLogP3, a newly introduced hydrogen‑bond donor (0 → 1), and a >2.5‑fold increase in hydrogen‑bond acceptor count (2 → 5) [1][2]. The topological polar surface area (TPSA) rises from 34.1 Ų to an estimated ~92 Ų, substantially altering membrane permeability and oral bioavailability predictions [1][2].
| Evidence Dimension | Computed molecular descriptors (PubChem) |
|---|---|
| Target Compound Data | MW 343.4 g/mol; XLogP3 3.0; HBD 1; HBA 5; TPSA ~92 Ų; RotB 6 |
| Comparator Or Baseline | (3E)-4-(4-Acetylphenyl)-3-buten-2-one (MW 188.2 g/mol; XLogP3 1.1; HBD 0; HBA 2; TPSA 34.1 Ų; RotB 3) |
| Quantified Difference | ΔMW +155.2 g/mol; ΔXLogP3 +1.9; ΔHBD +1; ΔHBA +3; ΔTPSA ~+58 Ų |
| Conditions | Computed properties from PubChem 2025.09.15 release; TPSA estimated by Cactvs 3.4.8.24 |
Why This Matters
The large difference in TPSA and hydrogen‑bonding capacity means the target compound will display fundamentally different membrane permeation, solubility, and protein‑binding profiles relative to the simpler acetylphenyl analog, directly impacting its suitability for cell‑based assays or medicinal chemistry campaigns.
- [1] PubChem CID 6032543, 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/1025281-03-1 (accessed April 2026). View Source
- [2] PubChem CID 16038040, (3E)-4-(4-Acetylphenyl)-3-buten-2-one, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/115665-94-6 (accessed April 2026). View Source
